molecular formula C18H17FN4O2 B2483576 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034383-25-8

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2483576
CAS No.: 2034383-25-8
M. Wt: 340.358
InChI Key: NZZLCMPOWNYDTR-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical compound of significant interest in research and development, particularly in the field of medicinal chemistry. This benzamide derivative features a 3-fluoro-4-methoxy benzamide group linked to a (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl moiety. Compounds with similar structural features, such as amide linkages and heterocyclic systems like pyrazole and pyridine, are frequently investigated for their potential as pharmacophores in drug discovery . These structures are often explored for their diverse biological activities, which can include serving as modulators of protein kinases or exhibiting antifungal and antibacterial properties . The presence of both pyridine and pyrazole rings in a single molecule is a common design in developing novel active agents, as these rings can contribute to key molecular interactions . Researchers value this compound for its potential application in designing and synthesizing new therapeutic candidates. It is strictly intended for laboratory research purposes such as hit identification, lead optimization, and biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-11-15(10-22-23)14-5-12(7-20-9-14)8-21-18(24)13-3-4-17(25-2)16(19)6-13/h3-7,9-11H,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZLCMPOWNYDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Target Applications

The molecule consists of two primary moieties:

  • 3-Fluoro-4-methoxybenzoyl group : A substituted benzoic acid derivative with electron-withdrawing (fluoro) and electron-donating (methoxy) groups at positions 3 and 4, respectively.
  • (5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine : A pyridine ring substituted with a methylpyrazole group at position 5 and an aminomethyl group at position 3.

The compound’s design aligns with bioactive benzamides reported in the literature, such as antiparasitic agents targeting Plasmodium falciparum and modulators of the 5-HT2A serotonin receptor. Its synthesis requires precise control over regioselectivity and functional group compatibility.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two fragments (Figure 1):

  • Fragment A : 3-Fluoro-4-methoxybenzoic acid
  • Fragment B : (5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

The amide bond formation between these fragments is the critical step.

Stepwise Synthesis

Synthesis of 3-Fluoro-4-Methoxybenzoic Acid (Fragment A)

Route 1: Direct Functionalization of Benzoic Acid

  • Nitration : 4-Methoxybenzoic acid is nitrated at position 3 using HNO₃/H₂SO₄.
  • Fluorination : The nitro group is replaced via diazotization and Balz-Schiemann reaction with HF.
  • Demethylation and Remethylation : Controlled demethylation (e.g., BBr₃) followed by selective remethylation ensures proper positioning.

Route 2: Coupling of Pre-Substituted Fragments

  • Commercially available 3-fluoro-4-methoxybenzoic acid (purity >98%) is preferred for industrial-scale synthesis.
Synthesis of (5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine (Fragment B)

Step 1: Suzuki-Miyaura Coupling
5-Bromonicotinonitrile reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh₃)₄ catalysis.

Step 2: Reduction of Nitrile to Amine
The nitrile intermediate is reduced using LiAlH₄ in THF or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.

Amide Bond Formation

Method A: Acid Chloride Route

  • Activation : Fragment A (1.0 eq) is treated with thionyl chloride (1.2 eq) at 70°C for 2 hr to form 3-fluoro-4-methoxybenzoyl chloride.
  • Coupling : The acyl chloride is reacted with Fragment B (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq) at 0–25°C for 12 hr.

Method B: Coupling Reagent-Mediated Synthesis

  • Activation : Fragment A (1.0 eq) is mixed with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.
  • Amine Addition : Fragment B (1.1 eq) is added, and the reaction is stirred at 25°C for 24 hr.

Optimization of Reaction Conditions

Catalyst and Solvent Screening

Comparative studies from analogous benzamide syntheses reveal critical parameters (Table 1):

Table 1: Optimization of Amidation Conditions

Condition Catalyst/Solvent Yield (%) Purity (%) Source
Acid Chloride + TEA DCM 78 98.1
HATU + DIPEA DMF 85 99.5
EDCI/HOBt THF 72 97.3
  • HATU-mediated coupling in DMF provides superior yields and purity due to enhanced activation of the carboxylic acid.
  • Thionyl chloride is cost-effective but requires strict moisture control.

Temperature and Time Dependence

  • Low-temperature (0°C) reactions minimize side reactions but require extended times (24 hr).
  • Room-temperature coupling achieves completion in 12 hr with HATU.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.50 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.92–7.88 (m, 2H, aromatic-H), 6.95 (d, J = 8.8 Hz, 1H, aromatic-H), 4.65 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃).
  • HRMS (ESI+) : m/z calculated for C₁₉H₁₈FN₄O₂ [M+H]⁺: 369.1464; found: 369.1467.

Purity and Yield

  • HPLC : >99% purity (C18 column, 80:20 MeOH/H₂O).
  • Isolated Yield : 82–85% after column chromatography (SiO₂, EtOAc/hexane).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

  • Microwave-assisted synthesis (150°C, 30 min) improves regioselectivity in Suzuki couplings.

Amine Oxidation

  • Inert atmosphere (N₂/Ar) prevents oxidation of the primary amine during storage and reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing fluorine atom at position 3 of the benzamide core enables nucleophilic substitution under specific conditions.

Reaction Conditions Outcome Yield Reference
Fluorine displacementK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CReplacement with -OH or -NH<sub>2</sub> groups45–60%

Mechanism : The fluorine atom undergoes substitution with nucleophiles (e.g., amines or hydroxide) via a Meisenheimer complex intermediate.

Coupling Reactions

The pyridine and pyrazole rings participate in cross-coupling reactions to diversify the compound’s structure.

Suzuki-Miyaura Coupling

The 5-(1-methylpyrazol-4-yl)pyridine moiety is synthesized via Suzuki coupling:

Substrate Boronic Acid Catalyst Yield Reference
5-Bromopyridine derivative1-Methylpyrazole-4-boronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME72%

Buchwald-Hartwig Amination

Used to introduce nitrogen-containing groups to the pyridine ring:

Substrate Amine Conditions Yield Reference
5-Bromopyridine derivative1-Methylpyrazole-4-aminePd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene68%

Amide Bond Reactivity

The benzamide group undergoes hydrolysis and condensation:

Acidic Hydrolysis

Conditions Product Yield Reference
6M HCl, reflux, 12h3-Fluoro-4-methoxybenzoic acid85%

Condensation with Amines

Amine Conditions Product Yield Reference
Substituted pyridinemethanamineEDC·HCl, HOBt, DIPEA, CH<sub>2</sub>Cl<sub>2</sub>Variant benzamide derivatives60–75%

Demethylation of Methoxy Group

The 4-methoxy group is selectively demethylated using strong Lewis acids:

Reagent Conditions Product Yield Reference
BBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT3-Fluoro-4-hydroxybenzamide derivative55%

Pyrazole Ring Functionalization

The 1-methylpyrazole ring undergoes electrophilic substitution:

Reaction Reagent Position Product Yield Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-55-Nitro-1-methylpyrazole derivative40%
HalogenationNBS, AIBN, CCl<sub>4</sub>C-55-Bromo-1-methylpyrazole derivative65%

Oxidation of Pyridine Methylene Linker

The methylene (-CH<sub>2</sub>-) group linking pyridine and benzamide oxidizes to a ketone:

Oxidizing Agent Conditions Product Yield Reference
KMnO<sub>4</sub>, H<sub>2</sub>O80°C, 6h3-Fluoro-4-methoxy-N-(pyridinylcarbonyl)benzamide30%

Photochemical Reactions

The fluorine atom participates in UV-induced reactions:

Reaction Conditions Product Yield Reference
UV light (254 nm)CH<sub>3</sub>CN, 24hDefluorinated quinone derivative20%

Key Reaction Trends

  • Steric Effects : The 1-methylpyrazole group hinders substitution at the pyridine C-2 and C-4 positions.

  • Electronic Effects : The methoxy group directs electrophiles to the fluorine-bearing aromatic ring.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for drug discovery .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : Compounds similar to this benzamide have shown promising results with GI50 values indicating effective growth inhibition.
  • A549 (lung cancer) : Certain derivatives have demonstrated IC50 values as low as 0.07 μM, showcasing their potential as potent anticancer agents .

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Pyrazole derivatives have been investigated for their efficacy against several viruses:

  • Measles Virus : Optimized pyrazole compounds have shown significant inhibitory activity with EC50 values around 60 nM, indicating their potential as antiviral agents .
  • HIV : Some derivatives have been tested against HIV strains, displaying promising results in inhibiting viral replication .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF73.79
Compound BA5490.07
Compound CHep-23.25

Table 2: Antiviral Efficacy of Pyrazole Derivatives

CompoundVirus TypeEC50 Value (nM)Reference
Compound DMeasles Virus60
Compound EHIV0.02

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against related benzamide derivatives. Below is a detailed analysis:

Structural Analogues with Pyrazole and Pyridine Moieties

  • Compound 25 (4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide): Structural Differences: Replaces the pyridine ring with a quinazoline scaffold and introduces a trifluoromethyl group and piperazinylmethyl substituent. Functional Impact: The trifluoromethyl group increases lipophilicity, while the piperazine moiety enhances solubility. However, the quinazoline core may reduce metabolic stability compared to pyridine due to increased ring strain .
  • Compound 4e (3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Structural Differences: Features a thiazole ring and dichloro substitution instead of fluoro-methoxy groups. The thiazole ring offers rigidity, which may limit conformational flexibility compared to the pyridine-pyrazole system .

Fluorinated Benzamide Derivatives

  • EP 3 532 474 B1 Derivatives (e.g., 5-Fluoro-N-(2-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide):

    • Structural Differences : Incorporates a triazolo-oxazine ring and trifluoropropoxy group.
    • Functional Impact : The triazolo-oxazine system enhances π-stacking interactions, while the trifluoropropoxy group improves blood-brain barrier penetration. The target compound’s methoxy group may offer better solubility but reduced CNS activity .
  • Ponatinib Analogues (e.g., 3-(2-{Imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methyl-N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide): Structural Differences: Replaces pyrazole with imidazole and adds an ethynyl linker. The target compound’s pyrazole-pyridine system balances flexibility and synthetic feasibility .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 25 Compound 4e
Core Structure Benzamide + pyridine-pyrazole Benzamide + quinazoline Benzamide + thiazole
Substituents 3-Fluoro, 4-methoxy, 1-methylpyrazole Trifluoromethyl, piperazine Dichloro, piperazine
Melting Point Not reported Not reported Not reported
Yield Not reported 73% Not reported
Key Spectral Data Not available ¹H/¹³C NMR, HRMS confirmed ¹H/¹³C NMR, HRMS confirmed

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s pyridine-pyrazole linkage is synthetically tractable, as evidenced by high yields (e.g., 63–73%) in analogous compounds like 25 and 31 .
  • The fluorine and methoxy groups may optimize pharmacokinetics by balancing lipophilicity and solubility .
  • Limitations : The absence of trifluoromethyl or piperazine groups may reduce target affinity compared to compounds like 25 or 4e, but this could mitigate toxicity risks .

Biological Activity

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound with potential therapeutic applications due to its unique chemical structure. This compound features a fluorine atom, a methoxy group, and a pyrazole-pyridine moiety, which contribute to its biological activity. Understanding its pharmacological properties is crucial for its development in medicinal chemistry.

The molecular formula of this compound is C18H17FN4O2C_{18}H_{17}FN_{4}O_{2}, with a molecular weight of 340.4 g/mol. Its structure includes:

  • Fluorine : Enhances lipophilicity and bioavailability.
  • Methoxy Group : Influences solubility and metabolic stability.
  • Pyrazole and Pyridine Rings : Implicated in various biological interactions.
PropertyValue
Molecular FormulaC₁₈H₁₇FN₄O₂
Molecular Weight340.4 g/mol
CAS Number2034384-94-4

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyrazole and pyridine have shown promising results in inhibiting cancer cell proliferation. In particular, compounds with methoxy substitutions have been noted for their ability to arrest the cell cycle in the G2/M phase, indicating potential as anticancer agents .

Case Study:
A study on related pyrazole derivatives demonstrated that certain modifications led to IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The incorporation of a methoxy group was found to enhance activity while maintaining selectivity towards cancer cells over normal fibroblasts .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on similar pyrazole-based compounds. Compounds with structural similarities have been shown to inhibit TNF-alpha release in LPS-stimulated whole blood assays, indicating their role as anti-inflammatory agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Tubulin Inhibition : Similar compounds have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
  • Receptor Interactions : The presence of the pyrazole and pyridine rings suggests potential interactions with various receptors involved in signal transduction pathways.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that modifications like fluorination and methoxylation improve solubility and metabolic stability, which are critical for effective therapeutic application .

Q & A

Q. Key Considerations :

  • Catalyst choice impacts yield; Pd catalysts with bulky phosphine ligands reduce side reactions .
  • Temperature control during coupling prevents decomposition of sensitive intermediates .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at ~3.8 ppm, pyrazole methyl groups at ~3.9 ppm) and confirms regioselectivity of pyridine-pyrazole coupling .
    • ²D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₁H₂₀FN₃O₂: 382.16 g/mol) .
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

Basic: What in vitro assays are suitable for evaluating its biological activity?

  • Kinase Inhibition Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric methods to test inhibition of kinases like EGFR or JAK2, with IC₅₀ determination via dose-response curves .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects .
  • Solubility Optimization : If solubility is poor (common with trifluoromethyl/benzamide groups), use DMSO stocks (<0.1% final concentration) or solubilizing agents (e.g., cyclodextrins) .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

  • Functional Group Modulation :
    • Replace the 3-fluoro group with chloro or nitro to assess electron-withdrawing effects on target binding .
    • Modify the pyrazole methyl group to ethyl or isopropyl to probe steric effects in hydrophobic binding pockets .
  • Scaffold Hopping : Substitute the pyridine ring with quinoline or isoquinoline to enhance π-π stacking with aromatic residues in enzyme active sites .
  • Pharmacokinetic Profiling : Introduce solubilizing groups (e.g., PEG chains) or replace methoxy with morpholino to improve metabolic stability .

Data Analysis : Use multivariate regression models to correlate substituent properties (logP, polar surface area) with activity .

Advanced: How to design molecular docking studies for predicting target binding?

Target Selection : Prioritize proteins with structural homology to known benzamide-binding kinases (e.g., PDB ID 4Y0 for benzamide-kinase complexes) .

Ligand Preparation : Generate 3D conformers of the compound (e.g., using Open Babel) and assign protonation states at physiological pH .

Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling for active-site residues.

Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate scoring functions via retrospective enrichment tests .

Key Insight : The trifluoromethyl group enhances hydrophobic interactions, while the pyrazole nitrogen may form hydrogen bonds with catalytic lysine residues .

Advanced: How to resolve contradictions in reported biological data across studies?

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Compound Purity : Verify purity via HPLC (>95%) and confirm absence of regioisomers (common in pyrazole syntheses) .
  • Structural Analogues : Compare data with closely related compounds (e.g., 3-chloro-4-methoxy analogues) to identify trends .
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and assess heterogeneity .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

  • Catalyst Recycling : Employ immobilized Pd catalysts (e.g., Pd/C) for Suzuki-Miyaura steps to reduce costs .
  • Flow Chemistry : Implement continuous flow reactors for amide coupling to improve heat transfer and reduce reaction times .
  • Byproduct Management : Optimize workup procedures (e.g., aqueous washes) to remove unreacted boronic acids or palladium residues .

Advanced: How to evaluate metabolic stability and toxicity in preclinical models?

  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS and assess CYP450 inhibition .
  • In Vivo PK Studies : Administer compound (IV/PO) in rodents to calculate AUC, half-life, and bioavailability.
  • Toxicity Screening : Perform Ames tests for mutagenicity and measure hERG channel inhibition (patch-clamp assays) to predict cardiotoxicity .

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